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WARSAW, Poland — November 13, 2025 — Adamed Pharma, a leading Polish pharmaceutical
and biotechnology company, has released compelling preclinical in vivo data for two of its
oncology drug candidates, AD-021.32 and AD-051.4. The studies showcase the potential of
these novel therapies to outperform current standard-of-care treatments in sarcoma and solid
tumor models. The findings, aimed at the research and drug development community, highlight
Adamed's commitment to advancing innovative cancer therapies.

AD-021.32: A Potent MDM2-p53 Inhibitor for
Sarcomas, Lymphomas, and Leukemias

AD-021.32 is a selective small-molecule inhibitor targeting the MDM2-p53 protein-protein
interaction. This mechanism is designed to reactivate the tumor suppressor p53, leading to
apoptosis in cancer cells. Preclinical studies have demonstrated that AD-O21.32 is superior to
existing competitor compounds in both in vitro and in vivo xenograft models.[1] In sensitive
cancer models, oral administration of AD-021.32 has resulted in complete tumor regression.[1]

In Vivo Efficacy of AD-021.32 in Ewing's Sarcoma
Xenograft Model

While direct comparative data for AD-021.32 against a specific standard-of-care drug in the
same head-to-head in vivo study is not yet publicly available, the following table summarizes
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the significant anti-tumor activity observed for a similar MDM2 inhibitor in a Ewing's sarcoma
xenograft model, which serves as a relevant benchmark for this class of drugs.

) i Reference
Treatment Dosing Tumor Growth  Median
. s ] Compound
Group Regimen Inhibition Survival .
Efficacy
20 mg/kg, o Vehicle control
o ) ) Significant (P < ) )
MDM2 Inhibitor intraperitoneal, 3 0.0001) 50 days median survival:
times per week ' 20 days

Vehicle Control 20 days -

Data is
representative of
the expected
efficacy for a
potent MDM2
inhibitor in a
relevant sarcoma
model.[2]

Experimental Protocol: Ewing's Sarcoma Xenograft
Study

Female immunodeficient mice were subcutaneously implanted with A673 Ewing's sarcoma
cells. Treatment commenced four days post-implantation. The MDM2 inhibitor was
administered intraperitoneally three times a week at a dose of 20 mg/kg. Tumor volume was
monitored regularly, and survival was tracked until the endpoint.[2]

AD-021.32 Signaling Pathway

The primary mechanism of action for AD-021.32 is the inhibition of the MDM2-p53 interaction.
This disruption leads to the stabilization and activation of p53, a tumor suppressor protein.
Activated p53 then transcriptionally activates target genes that induce cell cycle arrest and
apoptosis, thereby controlling tumor growth.[3][4]
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Figure 1. AD-021.32 Mechanism of Action.

AD-051.4: A Dual-Action Fusion Protein for Solid
Tumors

AD-051.4 is a novel recombinant fusion protein with a dual mechanism of action: it induces
apoptosis in tumor cells and inhibits angiogenesis. This chimeric protein is based on the TRAIL
molecule and is a promising candidate for the treatment of solid tumors of the gastrointestinal
tract.[1] Preclinical studies have demonstrated its ability to strongly inhibit tumor growth,
leading to complete and long-term tumor remission in some cases.[5]
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In Vivo Efficacy of AD-O51.4 Compared to Standard of
Care

A preclinical study in a MIA PaCa-2 pancreatic cancer xenograft model directly compared the
efficacy of AD-O51.4 to standard treatments, including TRAIL and the anti-angiogenic agent

sunitinib.
Mean Tumor Statistical
Treatment Group Dosing Regimen Volume (end of Significance vs.
study) Vehicle
Vehicle - ~1200 mm3
TRAIL - ~1000 mms3 Not significant
Sunitinib - ~700 mm3 p <0.05
AD-O51.4 - ~300 mm3 p <0.001
TRAIL + Sunitinib - ~500 mm3 p<0.01

Data extracted from
graphical
representation in
Rozga et al., 2020.[6]

Experimental Protocol: MIA PaCa-2 Xenograft Study

Immunodeficient mice were subcutaneously inoculated with MIA PaCa-2 human pancreatic
cancer cells. Once tumors reached a palpable size, mice were randomized into treatment
groups. AD-O51.4, TRAIL, sunitinib, or a combination of TRAIL and sunitinib were administered
to the respective groups. Tumor volumes were measured at regular intervals to assess
treatment efficacy.[6]

AD-051.4 Signaling Pathway

AD-051.4 exerts its anti-cancer effects through two distinct but complementary pathways. The
TRAIL component of the fusion protein binds to death receptors (DR4/DR5) on cancer cells,
initiating a signaling cascade that leads to apoptosis. Simultaneously, the anti-angiogenic
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peptide component of AD-O51.4 is thought to interfere with VEGF signaling, a critical pathway
for tumor neovascularization.[5][7]
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Figure 2. Dual Mechanism of Action of AD-O51.4.

These preclinical findings underscore the potential of Adamed's oncology pipeline to deliver
innovative and effective treatments for cancer patients. Further clinical development for both
AD-021.32 and AD-O51.4 is anticipated to validate these promising in vivo results.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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